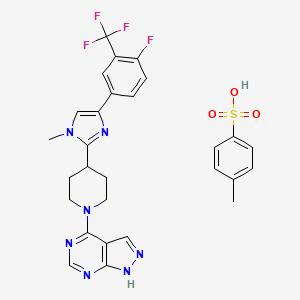

LY-2584702 tosylate salt

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F4N7.C7H8O3S/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30);2-5H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYUXDNMHBQKAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27F4N7O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LY-2584702 Tosylate Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-2584702 tosylate salt is a potent and selective, ATP-competitive inhibitor of the 70-kDa ribosomal protein S6 kinase (p70S6K or S6K1).[1][2][3][4][5][6][7][8][9][10] As a critical downstream effector in the PI3K/Akt/mTOR signaling pathway, p70S6K plays a pivotal role in regulating cell proliferation, growth, and survival.[4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of LY-2584702, detailing its molecular interactions, cellular effects, and preclinical and clinical activity. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to support further research and development.

Introduction

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention. A key downstream mediator of this pathway is the p70 ribosomal protein S6 kinase (p70S6K), a serine/threonine kinase that, upon activation, phosphorylates the S6 ribosomal protein (rpS6) and other substrates involved in protein synthesis and cell cycle progression.[4] this compound has been developed as a selective inhibitor of p70S6K, offering a targeted approach to disrupt this critical oncogenic signaling cascade.

Mechanism of Action

LY-2584702 acts as a selective, ATP-competitive inhibitor of p70S6K.[1][2][3][5][6][7][8][9][10] By binding to the ATP-binding pocket of the p70S6K enzyme, it prevents the transfer of phosphate (B84403) from ATP to the kinase's substrates, thereby inhibiting its catalytic activity. This leads to a reduction in the phosphorylation of downstream targets, most notably the S6 ribosomal protein. The inhibition of S6 phosphorylation disrupts the initiation of protein synthesis of a specific subset of mRNAs, ultimately leading to decreased cell proliferation and tumor growth.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation. Upon activation by growth factors, PI3K activates Akt, which in turn activates mTOR complex 1 (mTORC1). mTORC1 directly phosphorylates and activates p70S6K. Activated p70S6K then phosphorylates multiple substrates, including the S6 ribosomal protein, leading to enhanced protein synthesis and cell cycle progression. LY-2584702 directly targets and inhibits p70S6K, thereby blocking these downstream effects.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency

| Parameter | Value | Cell Line/Enzyme | Reference |

| IC50 (p70S6K) | 4 nM | Enzyme Assay | [1][2][3][4][8][9][10][11] |

| IC50 (S6K1) | 2 nM | Enzyme Assay | [1][10][11] |

| IC50 (pS6 Inhibition) | 0.1 - 0.24 µM | HCT116 cells | [1][2][3][8][9][10][11] |

| IC50 (pS6 Inhibition) | 100 nM | In cells | [1][10][11] |

| IC50 (MSK2) | 58 - 176 nM | Enzyme Assay | [1][10][11] |

| IC50 (RSK) | 58 - 176 nM | Enzyme Assay | [1][10][11] |

Table 2: Preclinical In Vivo Efficacy

| Animal Model | Cell Line | Dose | Effect | Reference |

| Xenograft | U87MG Glioblastoma | 2.5 mg/kg BID & 12.5 mg/kg BID | Significant antitumor efficacy | [2][4][8][11] |

| Xenograft | HCT116 Colon Carcinoma | 2.5 mg/kg BID & 12.5 mg/kg BID | Significant antitumor efficacy | [1][2][4][8][10][11] |

| Xenograft | HCT116 Colon Carcinoma | TMED50: 2.3 mg/kg | Statistically significant tumor growth reduction | [1][4][10][11] |

| Xenograft | HCT116 Colon Carcinoma | TMED90: 10 mg/kg | Statistically significant tumor growth reduction | [1][4][10][11] |

Table 3: Phase I Clinical Trial Data

| Parameter | Value | Population | Reference |

| Maximum Tolerated Dose (MTD) | 75 mg BID or 100 mg QD | Advanced Solid Tumors | [4][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of LY-2584702.

p70S6K Kinase Assay

This protocol is adapted from commercially available kinase assay kits and literature descriptions.

Materials:

-

Purified recombinant p70S6K enzyme

-

S6K substrate peptide (e.g., KKRNRTLTV)

-

Kinase Assay Buffer (e.g., 20 mM MOPS pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% glycerol, 0.1% β-mercaptoethanol, 1 mg/ml BSA)

-

ATP

-

[γ-33P]ATP or ADP-Glo™ Kinase Assay kit

-

This compound

-

96-well plates

Procedure:

-

Prepare serial dilutions of LY-2584702 in kinase assay buffer.

-

In a 96-well plate, add the kinase assay buffer, S6K substrate peptide, and magnesium acetate.

-

Add the diluted LY-2584702 or vehicle control to the appropriate wells.

-

Initiate the reaction by adding a mixture of ATP and [γ-33P]ATP (or cold ATP for ADP-Glo™ assay) and the p70S6K enzyme.

-

Incubate the plate at 30°C for a specified time (e.g., 30-45 minutes).

-

For radioactive assays, stop the reaction by adding 3% phosphoric acid and spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated [γ-33P]ATP and measure the incorporated radioactivity using a scintillation counter.

-

For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced, which is then converted to a luminescent signal.

-

Calculate the IC50 value by plotting the percent inhibition versus the log concentration of LY-2584702.

Western Blotting for Phospho-S6

This protocol describes the detection of phosphorylated S6 ribosomal protein in cell lysates.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 3. ulab360.com [ulab360.com]

- 4. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 6. altogenlabs.com [altogenlabs.com]

- 7. protocols.io [protocols.io]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Phosphorylation and Degradation of S6K1 (p70S6K1) in Response to Persistent JNK1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of p70S6K Inhibitor LY-2584702: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-2584702 is a potent and selective, ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K), a critical downstream effector in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in various human cancers, making p70S6K an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of LY-2584702. It includes a summary of its pharmacological data, detailed experimental methodologies for key assays, and a discussion of the clinical findings that ultimately led to the discontinuation of its development for oncology indications.

Introduction

The phosphatidylinositol-3-kinase (PI3K)/Akt/mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] One of the key downstream effectors of this pathway is the p70 ribosomal S6 kinase (p70S6K).[1] Upon activation, p70S6K phosphorylates the 40S ribosomal protein S6 (rpS6), a crucial step in the translation of mRNAs that encode for ribosomal proteins and other components of the translational machinery.[2] Enhanced expression and activation of p70S6K have been linked to poor prognosis in several cancer types.[3]

LY-2584702 was developed as an orally available, selective inhibitor of p70S6K with the aim of disrupting this critical cancer signaling node.[4] As an ATP-competitive inhibitor, it was designed to block the kinase activity of p70S6K, thereby preventing the phosphorylation of its downstream substrates and inhibiting protein synthesis and cell proliferation in tumor cells.[4]

Mechanism of Action and Signaling Pathway

LY-2584702 selectively inhibits p70S6K, a serine/threonine kinase that acts downstream of the PI3K/Akt/mTOR pathway.[4][5] The activation of p70S6K is a multi-step process involving phosphorylation by mTORC1 and PDK1.[2] Once active, p70S6K phosphorylates multiple substrates, most notably the ribosomal protein S6, leading to increased protein synthesis and cell growth.[2] By inhibiting p70S6K, LY-2584702 effectively blocks this cascade, leading to a reduction in cell proliferation.[4]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for LY-2584702.

| Parameter | Value | Assay/Model | Reference |

| IC50 vs. p70S6K | 4 nM | Enzymatic Assay | [6][7] |

| IC50 vs. p-rpS6 | 0.1-0.24 µM | HCT116 colon cancer cells | [6][7] |

Table 1: In Vitro Activity of LY-2584702

| Model | Dosing | Efficacy | Reference |

| U87MG glioblastoma xenograft | 12.5 mg/kg, BID | Significant antitumor efficacy | [6] |

| HCT116 colon carcinoma xenograft | 12.5 mg/kg, BID | Significant antitumor efficacy | [6] |

Table 2: In Vivo Antitumor Efficacy of LY-2584702

| Parameter | Value | Population | Reference |

| Maximum Tolerated Dose (MTD) | 75 mg BID or 100 mg QD | Patients with advanced solid tumors | [8] |

Table 3: Phase 1 Clinical Trial Data for LY-2584702

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of LY-2584702 are provided below. These protocols are representative of standard techniques used in the field.

In Vitro p70S6K Kinase Assay

This assay is designed to measure the direct inhibitory effect of LY-2584702 on the enzymatic activity of p70S6K.

Materials:

-

Recombinant human p70S6K enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP (at a concentration near the Km for p70S6K)

-

p70S6K substrate (e.g., a synthetic peptide)

-

LY-2584702 (in DMSO)

-

32P-γ-ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

-

Scintillation counter or luminometer

Protocol:

-

Prepare serial dilutions of LY-2584702 in DMSO and then dilute in kinase buffer.

-

In a 96-well plate, add the kinase buffer, p70S6K substrate, and diluted LY-2584702.

-

Add the recombinant p70S6K enzyme to initiate the reaction.

-

Add ATP (spiked with 32P-γ-ATP for radiometric detection, or unlabeled ATP for ADP-Glo™ assay) to start the kinase reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assay) or according to the ADP-Glo™ protocol.

-

For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated 32P-γ-ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the generated ADP via a luminescence readout.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blotting for Phospho-rpS6

This method is used to assess the inhibition of p70S6K activity in a cellular context by measuring the phosphorylation status of its downstream target, rpS6.

Materials:

-

HCT116 or other suitable cancer cell lines

-

Cell culture medium and supplements

-

LY-2584702

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-rpS6 (Ser235/236), anti-total rpS6, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of LY-2584702 for a specified duration (e.g., 24 hours).[6]

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-rpS6 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total rpS6 and a loading control to ensure equal protein loading.

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of LY-2584702 in an animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line (e.g., HCT116 or U87MG)

-

LY-2584702 formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer LY-2584702 (e.g., 12.5 mg/kg) or vehicle control orally, twice daily (BID).[6]

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blotting for p-rpS6).

-

Plot the mean tumor volume over time for each group to assess antitumor efficacy.

Drug Discovery and Development Workflow

The discovery and development of a targeted inhibitor like LY-2584702 typically follows a structured workflow from initial concept to clinical evaluation.

Clinical Development and Outcomes

LY-2584702 advanced into Phase 1 clinical trials in patients with advanced solid tumors.[8] The primary objectives of these studies were to determine the safety, tolerability, and maximum tolerated dose (MTD) of the compound.[8]

In a Phase 1 study, 34 patients were treated with LY-2584702 on either a once-daily (QD) or twice-daily (BID) schedule.[8] Dose-limiting toxicities, including vomiting, increased lipase, nausea, hypophosphatemia, fatigue, and pancreatitis, were observed.[8] The MTD was established at 75 mg BID or 100 mg QD.[8]

Despite the promising preclinical data, no objective responses were observed at these doses.[8] Pharmacokinetic analysis also revealed significant variability in drug exposure that was not dose-proportional.[8] Due to the lack of clinical efficacy, the development of LY-2584702 for oncological indications was discontinued.[9]

Subsequent research has explored the potential of LY-2584702 in other therapeutic areas, such as dyslipidemia.[9]

Conclusion

LY-2584702 is a well-characterized, potent, and selective inhibitor of p70S6K that demonstrated significant antitumor activity in preclinical models. Its discovery and development provided valuable insights into the therapeutic potential of targeting the PI3K/Akt/mTOR pathway. However, the lack of clinical efficacy in Phase 1 trials for advanced solid tumors highlights the challenges of translating preclinical findings to the clinic. The story of LY-2584702 serves as an important case study for drug development professionals, emphasizing the need for robust predictive biomarkers and a deeper understanding of the complexities of cancer signaling pathways in human patients.

References

- 1. researchgate.net [researchgate.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. selleckchem.com [selleckchem.com]

- 4. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Phospho-S6 Kinase, a Protein Involved in the Compensatory Adaptive Response, Increases the Efficacy of Paclitaxel in Reducing the Viability of Matrix-Attached Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. medchemexpress.com [medchemexpress.com]

The Kinase Selectivity Profile of LY-2584702: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-2584702 is a potent and selective, ATP-competitive small molecule inhibitor of the 70-kDa ribosomal protein S6 kinase (p70S6K), a critical downstream effector in the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] LY-2584702's ability to selectively target p70S6K has made it a valuable tool for dissecting the roles of this kinase in normal physiology and disease. This technical guide provides an in-depth overview of the kinase selectivity profile of LY-2584702, complete with quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Quantitative Selectivity Profile

LY-2584702 demonstrates high potency for its primary target, p70S6K, with a reported IC50 of 4 nM in enzymatic assays.[1][3][4] A more specific enzyme assay for S6K1, an isoform of p70S6K, showed an even lower IC50 of 2 nM.[5] The inhibitor exhibits significantly less activity against closely related kinases, underscoring its selectivity. For instance, its IC50 values for MSK2 and RSK are in the range of 58-176 nM, indicating a selectivity of at least 14-fold over these kinases.[5] While a comprehensive screen against a panel of 83 other kinases has been reported to confirm its selectivity, the detailed results of this broad panel are not publicly available.[2][6]

In a cellular context, LY-2584702 effectively inhibits the phosphorylation of the S6 ribosomal protein (pS6), a direct downstream substrate of p70S6K. In HCT116 colon cancer cells, the IC50 for pS6 inhibition was determined to be in the range of 0.1-0.24 µM (100-240 nM).[1][3][4]

| Kinase Target | IC50 (nM) | Assay Type | Notes |

| p70S6K | 4 | Enzymatic Assay | Primary target. |

| S6K1 | 2 | Enzymatic Assay | Specific isoform of p70S6K. |

| MSK2 | 58 - 176 | Enzymatic Assay | S6K-related kinase. |

| RSK | 58 - 176 | Enzymatic Assay | S6K-related kinase. |

| pS6 (cellular) | 100 - 240 | Cellular Assay | Inhibition of S6 ribosomal protein phosphorylation in HCT116 cells. |

Experimental Protocols

Biochemical Kinase Inhibition Assay (In Vitro)

This protocol outlines the general steps for determining the in vitro potency of LY-2584702 against p70S6K and other kinases.

1. Reagents and Materials:

-

Recombinant human p70S6K enzyme

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

LY-2584702 (dissolved in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)

-

Microplates (e.g., 96-well or 384-well)

2. Assay Procedure:

-

A serial dilution of LY-2584702 is prepared in DMSO and then diluted in kinase assay buffer.

-

The recombinant p70S6K enzyme and the peptide substrate are mixed in the kinase assay buffer.

-

The diluted LY-2584702 or DMSO (vehicle control) is added to the enzyme/substrate mixture in the microplate wells and pre-incubated.

-

The kinase reaction is initiated by the addition of a specific concentration of ATP (often at or near the Km for ATP).

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by the addition of a stop reagent.

-

The amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection method. For example, in a radiometric assay, the incorporation of ³²P into the substrate is measured. In luminescence-based assays like ADP-Glo™, the amount of ADP produced is converted into a light signal.

-

The IC50 value is calculated by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Phospho-S6 (pS6) Inhibition Assay (Western Blot)

This protocol describes how to measure the inhibitory effect of LY-2584702 on the p70S6K signaling pathway in a cellular context.

1. Reagents and Materials:

-

HCT116 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

LY-2584702 (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-S6 (Ser235/236) and anti-total S6

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

2. Assay Procedure:

-

HCT116 cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of LY-2584702 or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

-

Following treatment, the cells are washed with cold PBS and lysed on ice with lysis buffer.

-

The cell lysates are cleared by centrifugation, and the protein concentration of the supernatant is determined using a BCA assay.

-

Equal amounts of protein from each sample are denatured and separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with the primary antibody against phospho-S6 (Ser235/236) overnight at 4°C.

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total S6.

-

The band intensities are quantified, and the ratio of phospho-S6 to total S6 is calculated. The IC50 value is determined by plotting the percent inhibition of S6 phosphorylation against the logarithm of the LY-2584702 concentration.

Visualizations

p70S6K Signaling Pathway

Caption: The PI3K/Akt/mTOR signaling cascade leading to p70S6K activation and its inhibition by LY-2584702.

Experimental Workflow for Kinase Selectivity Profiling

Caption: A generalized workflow for determining the kinase selectivity profile of an inhibitor like LY-2584702.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

In Vitro Efficacy of LY-2584702: A Technical Guide to its Inhibition of p70S6K

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro inhibitory activity of LY-2584702 against p70S6 Kinase (p70S6K), a critical regulator of cell growth and proliferation. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the pertinent signaling pathway.

Data Presentation: In Vitro IC50 of LY-2584702

The half-maximal inhibitory concentration (IC50) of LY-2584702 has been determined in both enzymatic and cellular assays, demonstrating its potent and selective inhibition of p70S6K.

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Enzymatic Assay | p70S6K | 4 nM | [1][2][3][4] |

| S6K1 Enzyme Assay | S6K1 | 2 nM | [2][5] |

| Cellular Assay | HCT116 Colon Cancer Cells (inhibition of S6 ribosomal protein phosphorylation) | 0.1 - 0.24 µM | [1][2][5] |

Experimental Protocols

p70S6K Enzymatic Assay for IC50 Determination

This protocol outlines a representative method for determining the in vitro IC50 of LY-2584702 against p70S6K in an enzymatic assay format.

Materials:

-

Recombinant p70S6K enzyme

-

ATP

-

Substrate (e.g., a synthetic peptide derived from the S6 ribosomal protein)

-

LY-2584702 (serially diluted)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay reagents (or similar detection system)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant p70S6K enzyme, and the substrate.

-

Add serial dilutions of LY-2584702 or a vehicle control (e.g., DMSO) to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Terminate the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The ADP-Glo™ assay, for instance, involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Record the luminescence using a microplate reader.

-

Calculate the percent inhibition of p70S6K activity for each concentration of LY-2584702 relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for Inhibition of S6 Ribosomal Protein Phosphorylation

This protocol describes a general method to assess the inhibitory effect of LY-2584702 on the phosphorylation of the p70S6K substrate, S6 ribosomal protein, in a cellular context.

Materials:

-

HCT116 cells (or other relevant cell line)

-

Cell culture medium and supplements

-

LY-2584702 (serially diluted)

-

Lysis buffer

-

Primary antibodies (anti-phospho-S6 ribosomal protein, anti-total S6 ribosomal protein)

-

Secondary antibody (HRP-conjugated)

-

Western blot reagents and equipment

Procedure:

-

Seed HCT116 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of LY-2584702 or a vehicle control for a specified duration (e.g., 24 hours).[1]

-

Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate it with primary antibodies against phosphorylated S6 ribosomal protein and total S6 ribosomal protein.

-

Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated S6 to total S6.

-

Determine the IC50 value by plotting the inhibition of S6 phosphorylation against the concentration of LY-2584702.

Mandatory Visualization

p70S6K Signaling Pathway

The following diagram illustrates the central role of p70S6K in a key signaling cascade that governs cell growth and survival.

Caption: The PI3K/AKT/mTOR signaling pathway leading to p70S6K activation.

Experimental Workflow for IC50 Determination

The logical flow for determining the IC50 value of an inhibitor is depicted below.

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Signal pathways involved in activation of p70S6K and phosphorylation of 4E-BP1 following exposure of multiple myeloma tumor cells to interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to LY-2584702: A Comparative Analysis of the Tosylate Salt and Free Base Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-2584702 is a potent and selective, ATP-competitive inhibitor of the 70-kDa ribosomal protein S6 kinase (p70S6K), a critical downstream effector in the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making p70S6K an attractive target for therapeutic intervention. This technical guide provides a comprehensive comparison of the tosylate salt and free base forms of LY-2584702, focusing on their physicochemical properties, biological activity, and practical considerations for their use in research and development. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows to aid researchers in their studies with this compound.

Physicochemical Properties: A Comparative Overview

The choice between a salt form and a free base of a compound is a critical decision in drug development, impacting its solubility, stability, and bioavailability. LY-2584702 is available in both a tosylate salt and a free base form. Chemically, the tosylate salt form of LY-2584702 is more stable and exhibits better solubility than the free base.[3] However, it is important to note that at equivalent molar concentrations, both forms exhibit comparable biological activity.[4]

Table 1: Physicochemical Properties of LY-2584702 Tosylate Salt and Free Base

| Property | This compound | LY-2584702 Free Base |

| Molecular Formula | C₂₈H₂₇F₄N₇O₃S | C₂₁H₁₉F₄N₇ |

| Molecular Weight | 617.62 g/mol | 445.4 g/mol |

| Appearance | Crystalline solid | Solid |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[5] | Powder: -80°C for 2 years, -20°C for 1 year. In solvent: -80°C for 2 years, -20°C for 1 year.[4] |

Table 2: Solubility Data for this compound and Free Base

| Solvent | This compound Solubility | LY-2584702 Free Base Solubility |

| DMSO | ≥ 100 mg/mL (≥ 161.91 mM)[3] | ≥ 30 mg/mL (≥ 67.35 mM)[6] |

| Ethanol | Insoluble[5] | Not explicitly stated, likely low |

| Water | Insoluble[5] | Not explicitly stated, likely low |

| DMF | 10 mg/mL[7] | Not explicitly stated |

| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL[7] | Not explicitly stated |

Biological Activity and Mechanism of Action

LY-2584702 is a highly selective inhibitor of p70S6K, with an IC₅₀ of 4 nM in cell-free assays.[3][6] It acts as an ATP-competitive inhibitor, preventing the phosphorylation of the S6 ribosomal protein (pS6), a key event in the initiation of protein synthesis.[2][6] By inhibiting p70S6K, LY-2584702 effectively disrupts the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[8]

Table 3: In Vitro and In Vivo Activity of LY-2584702

| Assay Type | Cell Line/Model | IC₅₀ / Effective Dose | Reference |

| p70S6K Inhibition (cell-free) | - | 4 nM | [3][6] |

| S6K1 Enzyme Assay | - | 2 nM | [4] |

| pS6 Inhibition (in cells) | HCT116 colon cancer | 0.1-0.24 µM | [3][6] |

| Antitumor Efficacy (in vivo) | U87MG glioblastoma xenograft | 12.5 mg/kg, BID | [3] |

| Antitumor Efficacy (in vivo) | HCT116 colon carcinoma xenograft | 12.5 mg/kg, BID | [3] |

Signaling Pathway

LY-2584702 exerts its effects by targeting a specific node in the PI3K/Akt/mTOR signaling cascade. The following diagram illustrates the canonical pathway and the point of inhibition by LY-2584702.

Caption: PI3K/Akt/mTOR signaling pathway and LY-2584702 inhibition.

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of LY-2584702 on p70S6K in a cell-free system.

Caption: General workflow for an in vitro p70S6K kinase assay.

Detailed Methodology:

A typical in vitro kinase assay for p70S6K involves the use of a purified recombinant enzyme, a specific substrate (such as a synthetic peptide corresponding to the phosphorylation site on S6 protein), and ATP.[9] The reaction is carried out in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT).[9]

-

Preparation of Reagents: Serially dilute LY-2584702 (tosylate salt or free base) in DMSO to achieve a range of desired concentrations. Prepare solutions of recombinant p70S6K, substrate, and ATP in kinase buffer.

-

Kinase Reaction: In a microplate, add the p70S6K enzyme to each well. Add the diluted LY-2584702 or DMSO (vehicle control) to the respective wells and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiation and Incubation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Detection: Terminate the reaction and measure the amount of phosphorylated substrate. This can be achieved using various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which correlates with kinase activity.[9]

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the antitumor efficacy of LY-2584702 in a human tumor xenograft model.

Caption: Workflow for an in vivo HCT116 xenograft study.

Detailed Methodology:

-

Cell Culture and Implantation: HCT116 human colorectal carcinoma cells are cultured in appropriate media.[1] Once a sufficient number of cells are obtained, they are harvested and suspended in a suitable medium (e.g., a mixture of media and Matrigel).[1] A specific number of cells (e.g., 1 million) are then subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice).[1]

-

Tumor Growth and Grouping: The mice are monitored regularly for tumor growth.[1] When the tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.[1]

-

Treatment Administration: LY-2584702 (tosylate salt is often preferred for in vivo studies due to its better solubility and stability) is formulated in a vehicle suitable for the chosen route of administration (e.g., oral gavage). A common vehicle for in vivo administration of the tosylate salt is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The compound is administered to the treatment group at a specified dose and schedule (e.g., 12.5 mg/kg, twice daily).[3] The control group receives the vehicle only.

-

Monitoring and Endpoint: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week).[1] The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.

-

Pharmacodynamic Analysis: At the end of the study, tumors are excised and can be analyzed for target engagement by measuring the levels of phosphorylated S6 protein via methods such as Western blotting or immunohistochemistry.

Conclusion

Both the tosylate salt and free base of LY-2584702 are valuable tools for investigating the role of p70S6K in cellular processes and as a potential therapeutic agent. The tosylate salt form offers significant advantages in terms of stability and solubility, making it the preferred choice for in vivo studies and for the preparation of stock solutions. While their biological activities are comparable at equimolar concentrations, the superior physicochemical properties of the tosylate salt facilitate more reliable and reproducible experimental outcomes. This guide provides researchers with the necessary information to make informed decisions about the selection and use of LY-2584702 in their specific research applications.

References

- 1. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. Facebook [cancer.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. worldwide.promega.com [worldwide.promega.com]

Preclinical Antitumor Activity of LY-2584702: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-2584702 is a potent and selective, ATP-competitive inhibitor of the p70 ribosomal protein S6 kinase (p70S6K), a critical downstream effector in the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in various human cancers, making it a key target for therapeutic intervention. Preclinical studies have demonstrated the antitumor activity of LY-2584702 in a range of cancer models, both as a single agent and in combination with other targeted therapies. This technical guide provides a comprehensive overview of the preclinical antitumor activity of LY-2584702, including its mechanism of action, in vitro and in vivo efficacy data, and detailed experimental protocols.

Mechanism of Action

LY-2584702 exerts its antitumor effects by directly inhibiting the kinase activity of p70S6K.[1] As a downstream component of the PI3K/Akt/mTOR signaling cascade, p70S6K plays a pivotal role in regulating cell growth, proliferation, and survival by phosphorylating several key substrates, most notably the 40S ribosomal protein S6 (rpS6).[1] Phosphorylation of rpS6 is a critical step in the initiation of protein synthesis. By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of rpS6, leading to a downstream inhibition of protein synthesis and ultimately, a reduction in tumor cell proliferation and survival.[1]

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates and activates Akt. Akt, in turn, activates mTOR complex 1 (mTORC1), which then directly phosphorylates and activates p70S6K. LY-2584702 acts at this crucial juncture, blocking the downstream signaling cascade.

Quantitative In Vitro Data

The in vitro potency of LY-2584702 has been evaluated through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type | Reference |

| IC50 vs. p70S6K | 4 nM | Enzymatic Assay | [3][4] |

| IC50 for pS6 Inhibition | 0.1 - 0.24 µM | Cell-based Assay (HCT116 cells) | [3] |

Table 1: In Vitro Potency of LY-2584702

Quantitative In Vivo Data

The antitumor efficacy of LY-2584702 has been demonstrated in various preclinical xenograft models. The data highlights its ability to inhibit tumor growth at well-tolerated doses.

| Cancer Model | Cell Line | Dose & Schedule | Efficacy | Reference |

| Glioblastoma | U87MG | 12.5 mg/kg BID | Significant antitumor efficacy | [3] |

| Colon Carcinoma | HCT116 | 12.5 mg/kg BID | Significant antitumor efficacy | [3] |

Table 2: In Vivo Antitumor Efficacy of LY-2584702

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments.

In Vitro Cell Proliferation Assay

This protocol describes the methodology to assess the effect of LY-2584702 on the proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HCT116, U87MG) are harvested during the logarithmic growth phase and seeded into 96-well microtiter plates at a predetermined density.

-

Adhesion: The plates are incubated overnight to allow the cells to adhere to the bottom of the wells.

-

Drug Treatment: A serial dilution of LY-2584702 is prepared in the appropriate cell culture medium. The existing medium is removed from the wells and replaced with the medium containing the various concentrations of the compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.

-

Incubation: The plates are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: A solution of a tetrazolium salt (e.g., MTT or MTS) is added to each well. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan (B1609692) product.

-

Data Acquisition: After a further incubation period, the absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each drug concentration. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Phospho-S6

This protocol details the procedure to measure the inhibition of p70S6K activity by assessing the phosphorylation status of its downstream target, rpS6.

Protocol:

-

Cell Treatment and Lysis: Cancer cells are seeded in larger culture dishes and allowed to adhere. The cells are then treated with LY-2584702 at various concentrations for a specified time. Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for the subsequent steps.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for phosphorylated rpS6 (pS6). A separate membrane can be probed with an antibody for total rpS6 to serve as a loading control.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the pS6 and total S6 bands is quantified using densitometry software. The ratio of pS6 to total S6 is calculated to determine the extent of S6 phosphorylation inhibition by LY-2584702.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo antitumor efficacy of LY-2584702.

Protocol:

-

Cell Implantation: A suspension of human cancer cells (e.g., HCT116 or U87MG) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: The mice are monitored regularly for tumor formation. Once the tumors reach a palpable size, their dimensions are measured with calipers, and the tumor volume is calculated using a standard formula (e.g., Volume = (length × width²) / 2).

-

Randomization and Treatment: When the tumors reach a specified average volume, the mice are randomized into different treatment groups, including a vehicle control group. LY-2584702 is administered to the treatment groups at the predetermined doses and schedule (e.g., 12.5 mg/kg, twice daily, by oral gavage).[3]

-

Efficacy Evaluation: Tumor volumes and body weights are measured at regular intervals throughout the study to assess the antitumor efficacy and toxicity of the treatment.

-

Study Termination and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be processed for further analysis, such as histology or biomarker assessment. The antitumor activity is typically expressed as the percentage of tumor growth inhibition.

Conclusion

LY-2584702 has demonstrated promising preclinical antitumor activity by selectively targeting the p70S6K kinase in the PI3K/Akt/mTOR pathway. The in vitro and in vivo data presented in this guide underscore its potential as a therapeutic agent for cancers with a dysregulated PI3K/Akt/mTOR pathway. The detailed experimental protocols provided herein offer a foundation for further investigation and development of this and similar targeted therapies. While clinical development of LY-2584702 for oncology has been discontinued (B1498344) due to a lack of efficacy, the preclinical findings remain valuable for understanding the role of p70S6K in cancer and for the development of future inhibitors.[2]

References

The Selective p70S6K Inhibitor LY-2584702: A Technical Guide to its Impact on Ribosomal Protein S6 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-2584702 is a potent and selective, ATP-competitive inhibitor of the 70-kDa ribosomal protein S6 kinase (p70S6K). As a critical downstream effector of the PI3K/AKT/mTOR signaling pathway, p70S6K plays a pivotal role in regulating cell growth, proliferation, and survival by phosphorylating key substrates, most notably the ribosomal protein S6 (rpS6). This technical guide provides an in-depth analysis of the effect of LY-2584702 on the phosphorylation of ribosomal protein S6. It consolidates quantitative data on its inhibitory activity, details the underlying signaling pathways, and furnishes comprehensive experimental protocols for the assessment of its cellular and biochemical effects.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cellular metabolism, growth, and proliferation and is frequently dysregulated in various human cancers.[1][2][3] One of the key downstream mediators of this pathway is the p70S6 kinase (p70S6K), a serine/threonine kinase that, upon activation, phosphorylates the S6 protein of the 40S ribosomal subunit.[4] This phosphorylation event is a critical step in the initiation of protein synthesis.[4]

LY-2584702 is an orally available small molecule inhibitor that selectively targets p70S6K.[4] By competitively binding to the ATP-binding site of the kinase, LY-2584702 effectively blocks its catalytic activity, thereby preventing the phosphorylation of ribosomal protein S6 and leading to a reduction in protein synthesis and cellular proliferation.[4] This targeted mechanism of action has positioned LY-2584702 as a subject of interest in preclinical and clinical investigations for cancer therapy.[5][6]

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR/p70S6K Signaling Pathway

LY-2584702 exerts its effects by directly inhibiting p70S6K, a key kinase downstream of the mTORC1 complex. The PI3K/AKT/mTOR pathway is a complex signaling cascade that is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which in turn phosphorylates and activates AKT. Activated AKT can then phosphorylate and activate mTORC1, which subsequently phosphorylates and activates p70S6K. Activated p70S6K then phosphorylates ribosomal protein S6 at multiple serine residues (S235/236, S240/244, and S247), a crucial step for the translation of a specific subset of mRNAs that encode for ribosomal proteins and translation elongation factors. By inhibiting p70S6K, LY-2584702 effectively blocks this entire downstream cascade, leading to a decrease in S6 phosphorylation and a subsequent reduction in protein synthesis and cell proliferation.[1][7]

References

- 1. bosterbio.com [bosterbio.com]

- 2. p70S6 kinase signals cell survival as well as growth, inactivating the pro-apoptotic molecule BAD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Phosphorylated S6 as an immunohistochemical biomarker of vulvar intraepithelial neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

Synergistic Effects of LY-2584702 with mTOR Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Targeting this pathway has been a key strategy in oncology drug development. LY-2584702 is a potent and selective inhibitor of the p70 ribosomal protein S6 kinase (p70S6K), a key downstream effector of mTOR. This technical guide explores the synergistic potential of combining LY-2584702 with direct mTOR inhibitors. By targeting the same pathway at different nodes, this combination has the potential to overcome resistance mechanisms and enhance anti-tumor efficacy. This document provides an in-depth overview of the mechanism of action, available preclinical data, detailed experimental protocols for assessing synergy, and a visual representation of the involved signaling pathways.

Introduction to LY-2584702 and the mTOR Pathway

LY-2584702 is a selective, ATP-competitive inhibitor of p70S6K with an IC50 of 4 nM.[1][2] p70S6K is a serine/threonine kinase that acts downstream of the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway.[1] This pathway is crucial for regulating protein synthesis, cell growth, and proliferation. Upon activation, p70S6K phosphorylates the S6 ribosomal protein (S6), a component of the 40S ribosomal subunit, leading to enhanced translation of specific mRNAs.[1][3]

The mechanistic target of rapamycin (B549165) (mTOR) is a central controller of cell growth and metabolism and exists in two distinct complexes: mTORC1 and mTORC2.[4] mTORC1 is the primary complex that phosphorylates and activates p70S6K. Given that LY-2584702 targets a key downstream effector of mTORC1, combining it with an mTOR inhibitor, such as everolimus, presents a rational therapeutic strategy. This dual-inhibition approach aims to create a more comprehensive blockade of the pathway, potentially leading to synergistic anti-cancer effects. Preclinical evidence suggests that combining an mTOR inhibitor with chemotherapy or other targeted agents can enhance apoptosis and antitumor efficacy.[5]

Quantitative Data on the Efficacy of LY-2584702

While specific quantitative data on the synergistic effects of LY-2584702 in combination with mTOR inhibitors from publicly available, peer-reviewed literature is limited, the single-agent activity of LY-2584702 has been characterized in various cancer cell lines. The following table summarizes the IC50 values for LY-2584702 in inhibiting the phosphorylation of the S6 ribosomal protein (pS6).

| Cell Line | Cancer Type | IC50 (pS6 Inhibition) | Reference |

| HCT116 | Colon Carcinoma | 0.1-0.24 μM | [1][6] |

To evaluate the synergistic potential of combining LY-2584702 with an mTOR inhibitor, a checkerboard assay to determine the Combination Index (CI) would be the standard method. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Hypothetical Synergy Data Presentation:

The following table illustrates how quantitative data for synergy between LY-2584702 and an mTOR inhibitor (e.g., Everolimus) would be presented.

| Cell Line | LY-2584702 IC50 (nM) | Everolimus IC50 (nM) | Combination IC50 (nM) (LY-2584702 / Everolimus) | Combination Index (CI) | Synergy Level |

| HCT116 | [Insert Value] | [Insert Value] | [Insert Value] / [Insert Value] | < 1 | Synergistic |

| U87MG | [Insert Value] | [Insert Value] | [Insert Value] / [Insert Value] | < 1 | Synergistic |

Experimental Protocols

Cell Viability and Synergy Assessment

A standard method to assess the synergistic effect of two compounds is the cell viability assay followed by the calculation of the Combination Index (CI) using the Chou-Talalay method.

Materials:

-

Cancer cell lines (e.g., HCT116, U87MG)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

LY-2584702 (prepared in DMSO)

-

mTOR inhibitor (e.g., Everolimus, prepared in DMSO)

-

96-well plates

-

MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Preparation: Prepare serial dilutions of LY-2584702 and the mTOR inhibitor in the complete culture medium. For the combination treatment, prepare a matrix of concentrations.

-

Treatment: Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assay:

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.

-

CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 values for each drug alone and in combination.

-

Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy.

-

Western Blot Analysis for Pathway Inhibition

To confirm that the drug combination is effectively inhibiting the mTOR/p70S6K pathway, Western blot analysis can be performed to measure the phosphorylation status of key downstream proteins.

Materials:

-

Cancer cell lines

-

6-well plates

-

LY-2584702 and mTOR inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Primary antibodies (e.g., anti-phospho-S6, anti-total-S6, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with LY-2584702, the mTOR inhibitor, or the combination at specified concentrations for a defined period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Visualizations

Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition for mTOR inhibitors and LY-2584702.

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.

Experimental Workflow

The following diagram outlines the workflow for assessing the synergistic effects of LY-2584702 and an mTOR inhibitor.

Caption: Workflow for in vitro synergy assessment.

Conclusion

The combination of LY-2584702 with a direct mTOR inhibitor represents a promising and rational approach for the treatment of cancers with a dysregulated PI3K/Akt/mTOR pathway. By targeting both mTORC1 and its key downstream effector, p70S6K, this combination has the potential to induce a more profound and durable inhibition of the signaling cascade, thereby enhancing anti-tumor activity and potentially overcoming mechanisms of resistance. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate and quantify the synergistic potential of this combination in various preclinical models. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this combination therapy.

References

- 1. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 2. Cell viability assay for drug synergy [bio-protocol.org]

- 3. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The PI3K/Akt and mTOR/P70S6K signaling pathways in human uveal melanoma cells: interaction with B-Raf/ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a Synergistic Multi-Drug Combination Active in Cancer Cells via the Prevention of Spindle Pole Clustering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: LY-2584702 Tosylate Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-2584702 tosylate salt is a potent and selective, ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K), with an IC50 of 4 nM.[1][2][3] It acts downstream of the PI3K/Akt/mTOR signaling pathway and plays a crucial role in regulating cell growth, proliferation, motility, and survival.[4][5] By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of the S6 ribosomal protein, leading to a decrease in protein synthesis and cellular proliferation in tumor cells.[4] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in research settings.

Physicochemical Properties

-

Molecular Formula: C₂₈H₂₇F₄N₇O₃S[6]

-

Molecular Weight: 617.62 g/mol [6]

-

Appearance: Crystalline solid[7]

-

CAS Number: 1082949-68-5[6]

Data Presentation: Solubility

The solubility of this compound in various solvents is summarized in the table below. It is important to note that using fresh, anhydrous solvents is recommended, as moisture can reduce the solubility, particularly in DMSO.[1][8] For some solvents, warming and ultrasonication may be required to achieve complete dissolution.[2][6]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 10.25 - 100 | 16.60 - 161.91 | Requires ultrasonic and warming.[2][6][8] |

| DMF | 10 | 16.19 | |

| Ethanol | 0.5 | 0.81 | |

| DMSO:PBS (pH 7.2) (1:2) | 0.3 | 0.49 | |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | ≥ 1 | ≥ 1.62 | Clear solution.[6] |

| 10% DMSO + 90% (20% SBE-β-CD in saline) | 1 | 1.62 | Suspended solution, requires sonication.[6] |

| 10% DMSO + 90% corn oil | ≥ 1 | ≥ 1.62 | Clear solution.[6] |

Signaling Pathway

This compound targets p70S6K, a key component of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers and plays a central role in cell growth and proliferation.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound on p70S6K.

Experimental Protocols

Preparation of Stock Solutions

For In Vitro Use:

-

To prepare a 10 mM stock solution, dissolve 6.18 mg of this compound in 1 mL of fresh DMSO.

-

Aid dissolution by warming the vial at 37°C for 10 minutes and/or using an ultrasonic bath.[5]

-

Ensure the solution is clear and free of particulates before use.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C for up to 6 months or at -80°C for up to one year.[2][6]

For In Vivo Use:

The following protocols are for the preparation of a 1 mg/mL dosing solution. The final concentration can be adjusted based on experimental requirements.

Vehicle 1: PEG300, Tween-80, and Saline

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

In a sterile tube, add 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 and mix until the solution is clear.

-

Add 50 µL of Tween-80 and mix until the solution is clear.

-

Add 450 µL of saline to reach a final volume of 1 mL and mix thoroughly.[6]

-

This formulation results in a clear solution.

Vehicle 2: Corn Oil

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

In a sterile tube, add 100 µL of the DMSO stock solution.

-

Add 900 µL of corn oil and mix thoroughly.[2]

-

This formulation results in a clear solution.

Experimental Workflow: In Vitro Cell Proliferation Assay

The following diagram outlines a general workflow for assessing the effect of this compound on cancer cell proliferation.

Caption: A general workflow for an in vitro cell proliferation assay using this compound.

Stability and Storage

This compound powder is stable for at least three years when stored at -20°C.[8] Stock solutions in DMSO can be stored at -80°C for one year or at -20°C for six months.[2][6] It is recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.

Safety Precautions

This compound is for research use only.[6] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle in a well-ventilated area. For further safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS No. 1082948-81-9 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. Facebook [cancer.gov]

- 5. apexbt.com [apexbt.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. LY2584702 (tosylate) | CAS 1082949-68-5 | Cayman Chemical | Biomol.com [biomol.com]

- 8. selleckchem.com [selleckchem.com]

Application Notes and Protocols for LY-2584702

Introduction

LY-2584702 is a potent and selective, ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K) with an IC50 of 4 nM.[1][2][3][4] It functions by inhibiting the phosphorylation of the S6 ribosomal protein, a key component in the regulation of protein synthesis and cell proliferation.[2][3][5][6] This compound has demonstrated significant anti-tumor efficacy in various cancer cell lines and xenograft models, making it a valuable tool for research in cancer biology and signal transduction.[3][5][7][8] These application notes provide a detailed protocol for the dissolution of LY-2584702 in dimethyl sulfoxide (B87167) (DMSO) for in vitro and in vivo research applications.

Chemical Properties and Solubility

Proper dissolution is critical for the accurate and effective use of LY-2584702 in experimental settings. The following table summarizes the key chemical properties and solubility data for LY-2584702.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₉F₄N₇ | [5][6] |

| Molecular Weight | 445.42 g/mol | [5][6] |

| CAS Number | 1082949-67-4 | [5][6] |

| Appearance | Solid | [5] |

| Solubility in DMSO | ≥22.25 mg/mL | [5] |

| 7 mg/mL (11.33 mM) | [1] | |

| 20 mg/mL | [8] | |

| 10.25 mg/mL (16.60 mM) | [9] | |

| 15 mg/mL (33.67 mM) | [4][10] | |

| 30 mg/mL (67.35 mM) | [10] | |

| Solubility in Water | Insoluble | [1][10] |

| Solubility in Ethanol | Insoluble | [1][5][10] |

Note: Solubility in DMSO can be influenced by factors such as the purity of the DMSO and the presence of moisture. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[1][10] To achieve higher concentrations, warming the solution at 37°C for 10 minutes and/or sonication may be beneficial.[5]

Experimental Protocol: Dissolving LY-2584702 in DMSO

This protocol outlines the steps for preparing a stock solution of LY-2584702 in DMSO.

Materials:

-

LY-2584702 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or incubator (optional)

-

Ultrasonic bath (optional)

-

Calibrated pipettes

Procedure:

-

Pre-dissolution Preparation:

-

Bring the vial of LY-2584702 powder and the anhydrous DMSO to room temperature before opening to prevent condensation.

-

Calculate the required amount of LY-2584702 and DMSO to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution, dissolve 4.45 mg of LY-2584702 in 1 mL of DMSO.

-

-

Dissolution:

-

Aseptically add the calculated volume of anhydrous DMSO to the vial containing the LY-2584702 powder.

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

-

Enhancing Solubility (if necessary):

-

If complete dissolution is not achieved, warm the solution in a water bath or incubator at 37°C for 10-15 minutes.[5]

-

Alternatively, or in combination with warming, place the vial in an ultrasonic bath for a few minutes to aid dissolution.[5]

-

After warming or sonication, vortex the solution again to ensure homogeneity.

-

-

Sterilization (Optional):

-

For cell culture applications, the DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

-

-

Storage and Stability:

-

It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

-

Store the stock solution at -20°C or -80°C.

-

Stock solutions stored at -20°C are stable for at least one month, while those at -80°C are stable for up to a year.[1] Some sources suggest that stock solutions can be stored below -20°C for several months.[5] For optimal results, it is advised to use the solution soon after preparation as long-term storage is not recommended.[5]

-

Signaling Pathway

LY-2584702 is a specific inhibitor of p70S6K, a key downstream effector in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. The following diagram illustrates the position of p70S6K in this pathway and the inhibitory action of LY-2584702.

Caption: PI3K/Akt/mTOR pathway with LY-2584702 inhibition of p70S6K.

Experimental Workflow

The following diagram outlines the general workflow for preparing and using LY-2584702 in a typical in vitro cell-based assay.

Caption: Workflow for LY-2584702 stock preparation and use in cell culture.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleck.co.jp [selleck.co.jp]

- 5. apexbt.com [apexbt.com]

- 6. Ly-2584702 | C21H19F4N7 | CID 25118925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. LY2584702 (tosylate) | CAS 1082949-68-5 | Cayman Chemical | Biomol.com [biomol.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

Application Notes and Protocols for LY-2584702 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of LY-2584702, a potent and selective p70S6 kinase (p70S6K) inhibitor, in preclinical xenograft models. The following protocols and data are intended to guide researchers in designing and executing in vivo efficacy studies.

Introduction

LY-2584702 is a selective, ATP-competitive inhibitor of p70S6K, a critical downstream effector in the PI3K/Akt/mTOR signaling pathway.[1] This pathway is frequently dysregulated in various cancers, making p70S6K an attractive therapeutic target. By inhibiting p70S6K, LY-2584702 disrupts the phosphorylation of the S6 ribosomal protein, a key step in protein synthesis and cell cycle progression, ultimately leading to a reduction in tumor cell proliferation.[2] Preclinical studies have demonstrated the anti-tumor activity of LY-2584702 in several cancer models.[1][3]

Mechanism of Action

LY-2584702 exerts its anti-tumor effects by targeting the PI3K/Akt/mTOR signaling cascade. Specifically, it inhibits p70S6K, which in turn prevents the phosphorylation of the 40S ribosomal protein S6. This inhibition leads to the downregulation of protein synthesis, ultimately arresting cell growth and proliferation.

Caption: Mechanism of action of LY-2584702 in the PI3K/Akt/mTOR signaling pathway.

Recommended Dosage for Xenograft Models

The following table summarizes the recommended dosages of LY-2584702 that have shown significant anti-tumor efficacy in preclinical xenograft models.

| Xenograft Model | Cell Line | Dosage | Administration Route | Efficacy |

| Glioblastoma | U87MG | 2.5 mg/kg, BID | Oral Gavage | Significant single-agent efficacy |

| Glioblastoma | U87MG | 12.5 mg/kg, BID | Oral Gavage | Significant single-agent efficacy[3][4] |

| Colon Carcinoma | HCT116 | 2.5 mg/kg, BID | Oral Gavage | Significant single-agent efficacy |

| Colon Carcinoma | HCT116 | 12.5 mg/kg, BID | Oral Gavage | Significant single-agent efficacy[3][4] |

| Colon Carcinoma | HCT116 | 2.3 mg/kg | Oral Gavage | TMED50 (Threshold Minimum Effective Dose 50%) |

| Colon Carcinoma | HCT116 | 10 mg/kg | Oral Gavage | TMED90 (Threshold Minimum Effective Dose 90%) |

BID: twice daily

Experimental Protocols

Preparation of LY-2584702 Dosing Solution (Oral Gavage)

Materials:

-

LY-2584702 powder

-

Tween-80

-

Antifoam (e.g., Antifoam Y-30 emulsion)

-

Sterile water for injection

-

Sterile conical tubes (15 mL and 50 mL)

-

Magnetic stirrer and stir bar

-

Analytical balance

Protocol:

-

Calculate the required amount of LY-2584702 based on the desired concentration and final volume.

-

Prepare the vehicle solution consisting of 0.25% Tween-80 and 0.05% antifoam in sterile water.

-

For example, to prepare 10 mL of vehicle, add 25 µL of Tween-80 and 5 µL of antifoam to a 15 mL conical tube.

-

Bring the final volume to 10 mL with sterile water.

-

-

Vortex the vehicle solution thoroughly to ensure homogeneity.

-

Weigh the calculated amount of LY-2584702 powder and add it to the vehicle solution.

-

Stir the mixture using a magnetic stirrer at room temperature until the compound is fully suspended. The solution may appear as a fine, uniform suspension.

-

Prepare the dosing solution fresh on each day of administration.

Xenograft Tumor Model Establishment and Drug Administration

Caption: General workflow for in vivo efficacy studies using LY-2584702 in xenograft models.

Materials:

-

U87MG or HCT116 cancer cells

-

Appropriate cell culture medium (e.g., DMEM for U87MG, McCoy's 5A for HCT116) supplemented with 10% FBS and 1% penicillin-streptomycin

-

6-8 week old female immunodeficient mice (e.g., athymic nude or SCID)

-

Sterile PBS

-

Matrigel (optional, can improve tumor take rate)

-

1 mL syringes with 27-30 gauge needles

-

Calipers for tumor measurement

-

Oral gavage needles

Protocol:

-

Cell Preparation: Culture U87MG or HCT116 cells in their respective media until they reach 80-90% confluency. Harvest the cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel (if used) at a concentration of 1 x 10⁷ cells/100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days. Measure tumor dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration:

-

Administer LY-2584702 or the vehicle control orally via gavage twice daily (BID) at the desired dosage.

-

Continue treatment for the duration of the study (e.g., 14-21 days).

-

-